4-Methyl-2-(piperidine-1-sulfonyl)aniline
Description
Contextualization of Sulfonyl Aniline (B41778) Compounds in Pharmaceutical Research
The sulfonyl and amine functional groups are considered privileged structures in the field of medicinal chemistry, forming the backbone of numerous bioactive molecules. nih.gov Over 60% of biologically active compounds discovered in the last four decades feature amine units, while the sulfonyl group is present in approximately 3.1% of such molecules. nih.gov The combination of these two moieties into the sulfonylaniline motif is found in a diverse array of pharmaceutical drugs. nih.gov This structural framework is integral to compounds such as the Bcl-2 protein inhibitor navitoclax, the DP receptor antagonist laropiprant, the histamine (B1213489) H1-receptor blocker oxomemazine, and the hepatitis B virus core protein inhibitor vebicorvir. nih.gov
The sulfonylaniline structure's importance in pharmaceutical sciences has spurred the development of various synthetic methods to construct this key motif. nih.govresearchgate.net Modern techniques, such as visible-light-mediated sulfonylation, offer efficient and versatile routes to a wide range of substituted sulfonylanilines under mild conditions. nih.govresearchgate.netchemistryviews.org These advancements facilitate the late-stage functionalization of complex molecules, highlighting the ongoing importance of developing novel and robust methods for synthesizing sulfonylated anilines for both organic synthesis and pharmaceutical research. nih.govchemistryviews.org
Significance of the Piperidine (B6355638) Moiety in Bioactive Molecules
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in the pharmaceutical industry. mdpi.comencyclopedia.pub Its derivatives are key components in more than twenty classes of drugs, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pubijnrd.org The versatility of the piperidine scaffold allows it to interact with a wide array of biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. pharmjournal.ru
Piperidine-containing compounds exhibit a broad spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. ijnrd.orgacs.org The structural and chemical properties of the piperidine nucleus make it a valuable building block in drug design, enabling the synthesis of compounds with desired therapeutic effects and improved biological profiles. pharmjournal.ru The prevalence and diverse applications of piperidine derivatives underscore their significant role in the development of new therapeutic agents. mdpi.comijnrd.org
Rationale for Academic Investigation of 4-Methyl-2-(piperidine-1-sulfonyl)aniline
The academic interest in this compound stems from the established pharmacological importance of its constituent parts: the sulfonyl aniline core and the piperidine moiety. The combination of these two privileged fragments suggests the potential for novel biological activity. Research into similar structures, such as 2-amino-4-(1-piperidine) pyridine (B92270) derivatives, has yielded potent dual inhibitors of ALK and ROS1 kinases, which are promising targets for cancer therapy. nih.gov These studies have demonstrated that the piperidine group can be crucial for activity against drug-resistant mutations. nih.gov
Furthermore, the synthesis and evaluation of various piperidine-4-carboxamide derivatives have revealed potential for dopamine (B1211576) reuptake inhibition and analgesic effects. researchgate.net The investigation of this compound is therefore a logical step in the exploration of new chemical space. The specific substitution pattern—a methyl group at the 4-position and a piperidine-1-sulfonyl group at the 2-position of the aniline ring—allows for a systematic study of how these modifications influence the molecule's physicochemical properties and its interaction with biological targets. The research aims to uncover new structure-activity relationships that could guide the design of future therapeutic agents.
Overview of Research Methodologies and Thematic Areas
The investigation of a novel compound like this compound involves a multi-faceted approach encompassing synthesis, characterization, and biological evaluation.
Synthesis and Characterization: The initial phase involves the chemical synthesis of the target compound. Modern synthetic strategies, potentially including visible-light-mediated reactions, are employed to construct the sulfonylaniline framework. nih.gov Following synthesis, a comprehensive structural characterization is performed using a suite of analytical techniques. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of atoms within the molecule. rsc.org
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. researchgate.net
Infrared (IR) Spectroscopy: To identify the functional groups present in the compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. thermofisher.com
Biological Evaluation: Once the compound's identity and purity are confirmed, it undergoes a series of biological assays to determine its potential therapeutic value. This can include screening for various activities, such as:
Enzyme Inhibition Assays: To test the compound's ability to inhibit specific enzymes, such as kinases, which are often implicated in disease. nih.gov
Antiproliferative Assays: To evaluate its potential as an anticancer agent by measuring its effect on the growth of cancer cell lines. nih.gov
Antimicrobial Screening: To assess its efficacy against various strains of bacteria and fungi. researchgate.net
Computational Studies: In conjunction with experimental work, computational methods like molecular docking are often used. nih.gov These in silico techniques can predict how the compound might bind to a biological target, providing insights into its mechanism of action and helping to rationalize the experimental results. nih.gov
The table below summarizes the key research methodologies employed in the study of novel chemical compounds.
| Methodology | Purpose | Example Techniques |
| Chemical Synthesis | To create the target compound. | Visible-light-mediated sulfonylation, multi-step synthesis. nih.govmdpi.com |
| Structural Characterization | To confirm the identity and purity of the compound. | NMR, IR, Mass Spectrometry, HPLC. researchgate.netrsc.orgthermofisher.com |
| Biological Screening | To identify potential therapeutic activities. | Enzyme inhibition assays, cell proliferation assays, antimicrobial tests. nih.govresearchgate.net |
| Computational Modeling | To predict and rationalize biological activity. | Molecular docking, structure-activity relationship (SAR) studies. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-methyl-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)12(9-10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
InChI Key |
JGIBBWJBCPQQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Piperidine 1 Sulfonyl Aniline
Historical and Contemporary Approaches to Sulfonyl Aniline (B41778) Synthesis
The synthesis of sulfonyl anilines has evolved from classical methods requiring harsh conditions to more modern, milder, and efficient protocols.
Multistep Synthetic Routes to the Core Structure
Historically, the synthesis of sulfonyl anilines often involved multistep sequences. A common approach begins with the protection of the reactive amino group of an aniline derivative. utdallas.eduwisc.edu For instance, acetanilide (B955) can be used as a starting material to prevent unwanted side reactions of the amino group during subsequent steps. utdallas.eduwisc.edu The protected aniline then undergoes electrophilic aromatic substitution, such as chlorosulfonation, to introduce the sulfonyl chloride group. wisc.edu This reaction often shows high regioselectivity, with the sulfonyl group being introduced at the para position to the activating acetamido group. wisc.edu The resulting sulfonyl chloride is then reacted with an amine, in this case, piperidine (B6355638), to form the sulfonamide linkage. Finally, deprotection of the amino group yields the desired sulfonyl aniline. wisc.edu
More contemporary approaches focus on direct C-H functionalization to streamline the synthesis and reduce waste. uva.nl These methods aim to directly introduce the sulfonyl group onto the aniline ring without the need for pre-functionalization or protecting groups, representing a more atom-economical alternative. uva.nl
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, temperature, and catalyst. For instance, in sulfonylation reactions, the solvent system can significantly influence the outcome. researchgate.net The use of aqueous media has been explored to develop more environmentally friendly protocols. researchgate.net
Temperature control is also critical, as many sulfonylation reactions are exothermic. asiachmical.com In industrial settings, falling film reactors are employed to manage the heat of reaction effectively and ensure consistent product quality. asiachmical.comacs.org The molar ratio of reactants, such as the sulfonating agent to the aniline substrate, is another key variable that is optimized to drive the reaction to completion while minimizing the formation of byproducts. mdpi.com Recent advancements in reactor technology, such as the use of microreactors, offer precise control over reaction parameters, leading to improved yields and purity. asiachmical.commdpi.com
Precursor Chemistry and Intermediate Synthesis
The successful synthesis of 4-Methyl-2-(piperidine-1-sulfonyl)aniline relies on the efficient preparation of its key precursors: a substituted aniline and a sulfonyl chloride analogue.
Synthesis of Substituted Aniline Precursors
Substituted anilines are versatile building blocks in organic synthesis. A common method for their preparation is the reduction of the corresponding nitroarene. wisc.edu For example, 4-methylaniline (p-toluidine) can be synthesized by the reduction of 4-nitrotoluene. This transformation can be achieved using various reducing agents, with tin and hydrochloric acid being a classical and effective combination. wisc.edu
Modern synthetic strategies also include direct amination of aryl halides or C-H amination reactions, offering alternative routes to substituted anilines. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Preparation of Piperidine-1-sulfonyl Chloride Analogues
Piperidine-1-sulfonyl chloride is a key reagent for introducing the piperidine-1-sulfonyl group. It is typically synthesized by reacting piperidine with a sulfonating agent like sulfuryl chloride. The reaction is usually carried out in a suitable solvent, such as dichloromethane, at low temperatures to control the reactivity of the reagents. An excess of the amine is often used to neutralize the hydrochloric acid formed during the reaction.
Alternative methods for the synthesis of sulfonyl chlorides include the chlorosulfonylation of in-situ generated diazonium salts, which offers excellent regiocontrol. durham.ac.uk This approach is particularly useful for accessing a wide range of substituted arylsulfonyl chlorides from readily available anilines. durham.ac.uk
Sulfonylation Reactions: Mechanisms and Selectivity
The formation of the sulfonamide bond is the key step in the synthesis of this compound. This transformation typically involves the reaction of an aniline with a sulfonyl chloride.
The mechanism of sulfonylation of anilines can proceed through different pathways depending on the reaction conditions. In a typical reaction between an aniline and a sulfonyl chloride, the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.
The regioselectivity of sulfonylation on the aniline ring is influenced by the directing effects of the substituents present. The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions often used for chlorosulfonation, the amino group is protonated to form an ammonium (B1175870) ion, which is a deactivating and meta-directing group. utdallas.edu To achieve para-selectivity, the amino group is often protected as an acetamide, which is an ortho-, para-directing group and less basic, thus preventing protonation. wisc.edu
Recent developments have explored alternative sulfonylation methods, including visible-light-mediated reactions and electrochemical approaches. nih.govrsc.org These methods often proceed through radical intermediates. For example, under photoredox catalysis, an aniline can be oxidized to a radical cation, which then couples with a sulfonyl radical generated from a sulfinate salt. rsc.org These modern techniques offer milder reaction conditions and can provide access to sulfonylated anilines that are difficult to synthesize using traditional methods. nih.gov
Interactive Data Tables
Table 1: Key Intermediates and Reagents
| Compound Name | Structure | Role |
| 4-Methylaniline | Aniline Precursor | |
| Piperidine | Amine for Sulfonamide Formation | |
| Sulfuryl Chloride | Sulfonating Agent | |
| Piperidine-1-sulfonyl chloride | Key Intermediate |
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Classical Multistep Synthesis | Protection, Chlorosulfonation, Amination, Deprotection | Well-established, reliable for specific isomers. | Multiple steps, harsh conditions, generates waste. utdallas.eduwisc.edu |
| Direct C-H Sulfonylation | Direct functionalization of the C-H bond. | Atom-economical, fewer steps. uva.nl | May lack regioselectivity, catalyst development is ongoing. uva.nl |
| Photoredox Catalysis | Utilizes visible light to generate radical intermediates. | Mild reaction conditions, high functional group tolerance. nih.govrsc.org | Requires specialized equipment, catalyst can be expensive. |
Table 3: Optimization of Sulfonylation Reaction
| Parameter | Condition | Effect on Yield/Purity |
| Temperature | 52 °C | Optimal for maximizing active substance content. mdpi.com |
| Solvent | Acetonitrile/Water (1:2) | Can significantly influence product distribution. researchgate.net |
| Molar Ratio (SO3/AO) | 1.27 | Excess sulfonating agent can improve conversion. mdpi.com |
| Catalyst | CuxOy@CS-400 | Enables remote C-H sulfonylation at room temperature. mdpi.com |
Electrophilic Aromatic Sulfonylation Variants
This pathway involves the direct sulfonylation of 4-methylaniline (p-toluidine) with a suitable piperidine-1-sulfonyl electrophile. The primary challenge in this approach is controlling the regioselectivity of the electrophilic aromatic substitution. The aniline's amino group is a potent ortho, para-directing activator, while the methyl group is also an ortho, para-director. byjus.com To achieve the desired 2-sulfonyl substitution, careful selection of reaction conditions is paramount.
A common electrophile for this reaction is piperidine-1-sulfonyl chloride. This reagent can be prepared by reacting piperidine with sulfuryl chloride, often in a non-polar solvent at low temperatures to control the exothermic reaction.
Table 1: Synthesis of Piperidine-1-sulfonyl Chloride
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |
| Piperidine | Sulfuryl Chloride | Dichloromethane | -20°C to 0°C | Not specified |
The subsequent electrophilic sulfonylation of p-toluidine (B81030) with piperidine-1-sulfonyl chloride is complex. Direct reaction often requires a Lewis acid or Brønsted acid catalyst. masterorganicchemistry.com However, the basicity of the aniline's amino group can lead to catalyst deactivation and the formation of anilinium salts, which are deactivating and meta-directing. byjus.comchemistrysteps.com This can result in a mixture of products, including the undesired 3-sulfonyl isomer. A potential strategy to overcome this involves protecting the amino group, for instance, as an acetamide, to moderate its activating effect and steric profile before proceeding with the sulfonylation.
An alternative intermolecular approach involves the thermal rearrangement of N-phenylsulfamates. nih.gov In a hypothetical application to this synthesis, p-toluidine could be reacted with a sulfamating agent like a sulfur trioxide-amine complex to form an N-sulfamate. This intermediate, upon heating, could rearrange to yield the thermodynamically favored para-C-sulfonated product, which in this case would be the desired 2-sulfonyl isomer relative to the amino group. nih.gov
Nucleophilic Substitution at Sulfur(VI) Centers
A more conventional and generally higher-yielding method for constructing the target molecule is through nucleophilic substitution. This approach involves the reaction of an amine nucleophile with a sulfonyl chloride electrophile. organic-chemistry.org For the synthesis of this compound, this translates to the reaction of piperidine with 2-amino-5-methylbenzenesulfonyl chloride.
The key steps in this synthetic sequence are:
Chlorosulfonation of p-toluidine : This step introduces the sulfonyl chloride group onto the aromatic ring. The reaction is typically performed with chlorosulfonic acid. Due to the strong ortho, para-directing nature of the amino group, the reaction can yield the desired 2-chlorosulfonyl product.
Amination of the Sulfonyl Chloride : The resulting 2-amino-5-methylbenzenesulfonyl chloride is then treated with piperidine. Piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the stable sulfonamide bond. nih.govnih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Table 2: Representative Conditions for Nucleophilic Sulfonamide Synthesis
| Electrophile | Nucleophile | Base | Solvent | Key Feature | Reference |
| Arylsulfonyl Chloride | Primary/Secondary Amine | Triethylamine | Dichloromethane | Standard procedure | acs.org |
| Arylsulfonyl Chloride | Amine | K₂CO₃ | PEG-400 | Green, recyclable solvent | sci-hub.se |
| Arylsulfonyl Chloride | Amine | None (dynamic pH control) | Water | Environmentally benign | rsc.org |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers multiple sites for chemical modification to generate analogues. These strategies are crucial in fields like medicinal chemistry for exploring structure-activity relationships. youtube.comyoutube.com
Modification of the Aromatic Ring
The aromatic ring of the molecule is activated towards further electrophilic substitution by the potent ortho, para-directing amino group and the weaker ortho, para-directing methyl group. The piperidine-1-sulfonyl group, like other sulfonamides, is generally considered a deactivating, meta-directing group. The positions open for substitution are C3 and C5. Given the combined directing effects, electrophilic attack is most likely to occur at the C5 position, which is ortho to the methyl group and para to the strongly activating amino group.
Potential derivatization reactions include:
Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce a halogen at the C5 position.
Nitration : Careful nitration could introduce a nitro group, which can be a precursor for other functional groups. However, the conditions must be managed to avoid oxidation and the formation of meta isomers due to anilinium ion formation in strong acid. chemistrysteps.com
C-H Functionalization : Modern catalytic methods, such as palladium-catalyzed C-H activation, could be employed for late-stage diversification. acs.org The sulfonamide group itself can act as a directing group to functionalize the ortho C-H bond (C3 position), enabling reactions like olefination, arylation, or alkylation. acs.org
Chemical Alterations at the Piperidine Nitrogen
While the piperidine nitrogen is tertiary and part of a stable sulfonamide, pre-modification of the piperidine ring before its incorporation into the final molecule is a viable strategy for analogue synthesis. A wide variety of substituted piperidines are commercially available or can be synthesized. dtic.mil
For instance, using 4-methylpiperidine (B120128) or 3-hydroxypiperidine (B146073) in the nucleophilic substitution reaction with 2-amino-5-methylbenzenesulfonyl chloride would yield analogues with modified piperidine rings. The synthesis of substituted piperidones and their subsequent conversion to substituted piperidines provides a versatile route to these building blocks. kcl.ac.ukresearchgate.net
Table 3: Synthetic Routes to Substituted Piperidines
| Method | Precursors | Key Transformation | Resulting Scaffold | Reference |
| Aza-Michael Addition | Divinyl Ketones, Primary Amines | One-pot oxidation-cyclization | N-substituted 4-piperidones | kcl.ac.uk |
| Dieckmann Condensation | Aminodicarboxylate esters | Base-catalyzed ring closure | 4-Piperidones | dtic.milresearchgate.net |
| Reductive Cyclization | γ-carboalkoxyimines | Reduction | δ-Valerolactams (piperidone precursors) | dtic.mil |
Furthermore, N-alkylation of piperidine with various alkyl halides prior to the sulfonamide formation step is a straightforward method to introduce diversity. researchgate.net
Functionalization at the Sulfonamide Linkage
The sulfonamide linkage is known for its chemical stability. However, recent advancements have enabled its use as a functional handle. One innovative strategy involves the photocatalytic conversion of sulfonamides into sulfonyl radical intermediates. acs.org This allows for the addition of the sulfonyl group across alkenes, effectively creating new carbon-sulfur bonds and transforming the sulfonamide into a sulfone derivative. This approach represents a departure from traditional derivatization by directly engaging the sulfur center in new bond-forming reactions. acs.org
Another approach is the deaminative functionalization of primary sulfonamides, though this is less directly applicable to the tertiary sulfonamide in the target compound, it highlights emerging trends in modifying the sulfonamide core. researchgate.net
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key strategies focus on solvent choice, catalyst efficiency, and process optimization.
Aqueous Synthesis : Performing the nucleophilic substitution reaction in water is a prime example of a green approach. This method can offer excellent yields and purity, often omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org
Mechanochemistry : Solvent-free synthesis using mechanochemical methods, such as ball milling, represents a significant advancement. A one-pot, two-step mechanochemical process can be envisioned where a disulfide precursor is first converted to a sulfonyl chloride intermediate and then reacted with an amine without the use of bulk solvents. rsc.org
Catalytic Routes : The use of reusable, heterogeneous catalysts can improve the sustainability of the synthesis. For example, magnetite-immobilized nano-ruthenium catalysts have been developed for the direct coupling of sulfonamides and alcohols via a domino dehydrogenation-condensation-hydrogenation sequence, offering a greener route to N-alkylated sulfonamides. acs.org
Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate sulfonamide formation, often in greener solvents like water, leading to shorter reaction times and improved energy efficiency. nih.gov
Table 4: Green Chemistry Approaches in Sulfonamide Synthesis
| Principle | Method | Conditions | Advantage | Reference |
| Use of Safer Solvents | Reaction in water | Dynamic pH control, room temp. | Eliminates organic solvents and bases | rsc.org |
| Reaction in PEG-400 | K₂CO₃ base, 120°C | Recyclable, non-toxic solvent | sci-hub.se | |
| Energy Efficiency | Microwave irradiation | Solvent-free or minimal solvent | Rapid synthesis, high yields | organic-chemistry.orgnih.gov |
| Sonication | Water, 40 kHz | Accelerated reaction at lower temps | nih.gov | |
| Waste Prevention | Mechanochemistry | Ball milling, solvent-free | High efficiency, minimal by-products | rsc.org |
| Catalysis | Nano-Ru/Fe₃O₄ catalyst | Alcohol alkylating agents | Recyclable magnetic catalyst, water as by-product | acs.org |
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.
Spectroscopic and Analytical Characterization Techniques for Research Purposes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity and stereochemistry can be assembled.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 4-Methyl-2-(piperidine-1-sulfonyl)aniline is anticipated to exhibit distinct signals corresponding to the aromatic protons, the piperidine (B6355638) ring protons, the methyl group protons, and the amine protons.
The protons on the aromatic ring are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be influenced by the positions of the methyl and piperidine-1-sulfonyl substituents.
The protons of the piperidine ring will likely produce complex multiplets in the aliphatic region of the spectrum, generally between δ 1.4 and δ 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most downfield in this group due to the inductive effect of the nitrogen.
The methyl group attached to the aromatic ring should give rise to a sharp singlet at approximately δ 2.3 ppm. The protons of the primary amine group (NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 8.0 | d, dd |
| Piperidine CH₂ (α to N) | 3.0 - 3.5 | m |
| Piperidine CH₂ (β, γ to N) | 1.4 - 1.8 | m |
| Aromatic CH₃ | ~2.3 | s |
| Aniline (B41778) NH₂ | Variable (broad) | s |
Note: These are predicted values and may differ from experimental data. d=doublet, dd=doublet of doublets, m=multiplet, s=singlet.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The aromatic carbons are expected to resonate in the δ 110-150 ppm range. The carbons directly attached to the nitrogen and sulfur atoms will be significantly influenced by the electronegativity of these heteroatoms. The carbon bearing the methyl group will have a characteristic upfield shift compared to the other aromatic carbons.
The piperidine ring carbons will appear in the aliphatic region, typically between δ 20 and δ 50 ppm. The α-carbons to the nitrogen will be the most downfield in this set. The single methyl carbon will produce a signal at the most upfield region of the spectrum, likely around δ 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (substituted) | 130 - 150 |
| Aromatic CH | 110 - 130 |
| Piperidine C (α to N) | ~45 - 50 |
| Piperidine C (β, γ to N) | ~20 - 30 |
| Aromatic CH₃ | ~20 |
Note: These are predicted values and may differ from experimental data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the aromatic ring and the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the aromatic ring, the sulfonamide group, and the piperidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Analysis of Sulfonamide Vibrational Modes
The sulfonamide group (SO₂N) is a key feature of the molecule and exhibits characteristic IR absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two strong bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration typically appears in the 900-800 cm⁻¹ range.
Characterization of Aromatic and Aliphatic Stretching Frequencies
The IR spectrum will also display characteristic bands for the other structural motifs. The N-H stretching vibrations of the primary amine group are expected as two medium-intensity bands in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3500 - 3300 (two bands) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Sulfonamide (S=O) | Asymmetric Stretching | 1370 - 1330 |
| Sulfonamide (S=O) | Symmetric Stretching | 1180 - 1160 |
| Sulfonamide (S-N) | Stretching | 900 - 800 |
Note: These are predicted values and may differ from experimental data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules such as this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, analysis in positive ion mode would be expected to yield the protonated molecule, [M+H]⁺.
While specific experimental data for this compound is not available in the reviewed literature, a hypothetical HRMS analysis using ESI would aim to confirm its molecular formula, C₁₂H₁₈N₂O₂S. The table below illustrates the type of data that would be generated in such an experiment.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 255.1162 | 255.1160 | -0.8 |
| [M+Na]⁺ | 277.1081 | 277.1079 | -0.7 |
This data is illustrative and not based on published experimental results for this specific compound.
Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, provide valuable structural information through the analysis of fragmentation patterns. By selecting the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that correspond to different parts of the molecule.
For aromatic sulfonamides, a common fragmentation pathway involves the cleavage of the C-S and S-N bonds. bldpharm.com In the case of this compound, key fragmentations would be expected to include:
Loss of the piperidine ring: Cleavage of the S-N bond would result in a fragment corresponding to the piperidinyl group and the remaining substituted aniline moiety.
Loss of SO₂: A characteristic fragmentation of sulfonamides is the elimination of sulfur dioxide. bldpharm.com
Cleavage of the aromatic ring: Fragmentation of the substituted benzene (B151609) ring can also occur, providing further structural information.
The study of piperidine alkaloids by ESI-MS/MS has also shown characteristic fragmentation patterns that can aid in structural elucidation. gre.ac.ukdtic.mil
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a high-quality single crystal of the compound is required. The growth of suitable crystals can be achieved through various methods, with slow evaporation of a saturated solution being one of the most common techniques. kcl.ac.uk The choice of solvent is crucial and is often determined empirically. For a compound like this compound, solvents such as ethanol, methanol, or acetone, or mixtures thereof, might be suitable for crystal growth. The process involves dissolving the compound in a minimal amount of a suitable solvent and allowing the solvent to evaporate slowly and undisturbed over a period of several days to weeks.
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com
For this compound, X-ray crystallography would reveal:
The precise bond lengths and angles of the entire molecule.
The conformation of the piperidine ring, which typically adopts a chair conformation. biosynth.comresearchgate.net
The rotational orientation of the piperidine and aniline groups relative to the sulfonyl group.
The planarity of the aniline ring.
The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. bldpharm.com
While no published crystal structure for this compound could be found, the following table provides an example of the crystallographic data that would be obtained from such an analysis.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.21 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.27 |
| R-factor (%) | 4.5 |
This data is illustrative and not based on published experimental results for this specific compound.
Biological Target Identification and Mechanistic Research
Investigation of Protein-Ligand Interactions
The interaction of small molecules with proteins is a cornerstone of pharmacological activity. For derivatives of 4-Methyl-2-(piperidine-1-sulfonyl)aniline, research has focused on their ability to inhibit key enzymes and bind to specific receptors.
The sulfonamide group present in the core structure is a well-known pharmacophore for inhibiting metalloenzymes, particularly carbonic anhydrases (CAs). nih.govresearchgate.netmedmedchem.com CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. nih.gov
Derivatives of benzenesulfonamide (B165840) have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms. For instance, a series of benzenesulfonamides incorporating triazine moieties demonstrated potent inhibition of several hCA isoforms. nih.gov These compounds showed inhibitory constants (K(I)s) in the nanomolar range against hCA I, hCA II, and the tumor-associated hCA IX. nih.gov Notably, some derivatives displayed high selectivity for the tumor-associated isoform hCA IX, which is a key target in cancer therapy. nih.gov
The piperidine (B6355638) moiety, on the other hand, is frequently found in kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk While direct inhibition data for this compound is not available, related piperidine-containing compounds have shown significant kinase inhibitory activity. For example, derivatives of 2-amino-4-(1-piperidine) pyridine (B92270) have been developed as potent dual inhibitors of ALK and ROS1 kinases, which are important targets in non-small-cell lung cancer. nih.gov One such compound, 2e, exhibited an IC50 value of 41.3 nM against the crizotinib-resistant ALKL1196M mutant. nih.gov
The potential for protease inhibition has also been explored for piperidine-containing compounds. Protease-activated receptors (PARs) are a class of G-protein-coupled receptors activated by proteolytic cleavage, and their modulation is of interest in inflammation and cancer. nih.gov 1-Piperidine propionic acid has been identified as an allosteric inhibitor of PAR2. nih.gov
Table 1: Enzymatic Inhibition by Structurally Related Sulfonamide and Piperidine Derivatives
| Compound Class | Target Enzyme | Inhibition Data (K(I) or IC50) | Reference |
|---|---|---|---|
| Benzenesulfonamide-triazines | hCA I | 75-136 nM | nih.gov |
| Benzenesulfonamide-triazines | hCA II | 13-278 nM | nih.gov |
| Benzenesulfonamide-triazines | hCA IX | 0.12-549 nM | nih.gov |
| 2-Amino-4-(1-piperidine) pyridine | ALKL1196M | 41.3 nM | nih.gov |
| 1-Piperidine propionic acid | PAR2 | Allosteric Inhibitor | nih.gov |
This table presents data for structurally related compounds to illustrate the potential activities of the this compound scaffold.
Receptor binding assays are essential for determining the affinity and selectivity of a compound for its target receptor. For piperidine-based structures, sigma receptors have been a subject of investigation. A study on arylalkylsulfonyl piperidine derivatives revealed high affinity and selectivity for the σ1 receptor subtype. nih.gov Specifically, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine demonstrated a high σ1/σ2 selectivity ratio with a K(i) of 0.96 ± 0.05 nM for the σ1 receptor. nih.gov This highlights the potential of the piperidine sulfonyl scaffold to interact with specific receptor systems.
Cellular Pathway Modulation
The interaction of a compound with its molecular target ultimately leads to the modulation of cellular pathways, which can result in various physiological effects.
The inhibition of kinases by piperidine-containing compounds directly impacts signal transduction pathways. For instance, the mTOR protein is a central regulator of cell growth and proliferation. nih.gov The development of mTOR inhibitors has been a significant focus in cancer research. nih.gov While direct data on this compound is lacking, the introduction of a sulfonyl group in a series of mTOR inhibitors was found to affect potency, indicating the importance of this functional group in modulating the activity of such compounds. nih.gov
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction is a key mechanism for many anticancer agents. Certain quinoline (B57606) derivatives containing a triazole moiety have been shown to induce apoptosis. mdpi.com These compounds were found to activate caspases-3 and -8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com Given the structural similarities in heterocyclic compounds used in drug discovery, these findings suggest a potential avenue of investigation for aniline-based compounds as well.
The anti-proliferative activity of a compound is a direct measure of its ability to inhibit cell growth and is a common endpoint in cancer research. A variety of piperidine-containing compounds have demonstrated significant anti-proliferative effects. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of anti-proliferative agents that act as tubulin inhibitors. nih.gov One compound in this series showed a potency of 120 nM in an anti-proliferative assay. nih.gov Furthermore, 2-amino-4-(1-piperidine) pyridine derivatives have shown potent anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, with IC50 values of 6.27 µM and 10.71 µM, respectively, for compound 2e. nih.gov
Table 2: Anti-proliferative Activity of Structurally Related Piperidine Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia Cell Line | 120 nM (antiproliferative assay) | nih.gov |
| 2-Amino-4-(1-piperidine) pyridine (Compound 2e) | H3122 (ALK-addicted) | 6.27 µM | nih.gov |
| 2-Amino-4-(1-piperidine) pyridine (Compound 2e) | HCC78 (ROS1-addicted) | 10.71 µM | nih.gov |
This table presents data for structurally related compounds to illustrate the potential activities of the this compound scaffold.
Molecular Docking and Computational Target Prediction
Molecular docking and computational target prediction are powerful in silico tools used to predict the binding orientation of a small molecule to a protein target and to identify potential biological targets. These methods are fundamental in modern drug discovery.
Ligand-Based Virtual Screening Methodologies
Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov This approach would typically involve using the known structure of this compound to search large chemical databases for compounds with similar features, which might then be predicted to have comparable biological effects. nih.gov However, without a known biological activity for the query molecule, this method cannot be effectively applied.
Structure-Based Drug Design Approaches
Structure-based drug design utilizes the three-dimensional structure of a biological target to design or identify molecules that can bind to it. nih.gov This would involve docking this compound into the binding sites of various known protein structures to predict its potential targets and binding affinity. The reliability of these predictions, however, is contingent on the availability of high-resolution crystal structures of potential protein targets. scispace.com
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of a lead compound by making systematic chemical modifications and evaluating their impact on biological activity. nih.gov
Elucidation of Key Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, this would involve identifying the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are critical for binding to its putative target. This process typically requires data from a series of active and inactive analogs. frontiersin.orgpolyu.edu.hkpolyu.edu.hk
Impact of Substituent Effects on Biological Activity
This aspect of SAR involves modifying the substituents on the core structure of this compound and assessing the resulting changes in biological activity. For example, the methyl group on the aniline (B41778) ring and the piperidine ring itself could be altered to probe the steric and electronic requirements of the binding site. nih.govdndi.org The introduction of different groups can significantly affect a compound's potency and pharmacokinetic properties. ajchem-a.com
Conformational Analysis and Bioactivity
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound would involve determining its preferred low-energy shapes and how these conformations relate to its (currently unknown) biological activity. The piperidine ring, for instance, typically adopts a chair conformation. nih.gov
Theoretical and Computational Chemistry Studies of 4 Methyl 2 Piperidine 1 Sulfonyl Aniline
Quantum Chemical Calculations: A Lack of Specific Data
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. However, specific studies on 4-Methyl-2-(piperidine-1-sulfonyl)aniline are absent from the available literature.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No published Density Functional Theory (DFT) studies were found for this compound. Such studies would typically provide insights into the optimized molecular geometry, electronic energies, and the distribution of electron density, which are fundamental to understanding the molecule's stability and chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping
There are no specific Molecular Electrostatic Potential (MEP) maps for this compound in the public domain. An MEP analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity and its participation in chemical reactions. Unfortunately, no specific HOMO-LUMO energy values or orbital diagrams for this compound have been reported in the searched scientific literature.
Molecular Dynamics (MD) Simulations: Unexplored Territory
Molecular dynamics simulations provide a window into the dynamic behavior of molecules over time, offering critical information on their conformational flexibility and interactions with their environment, such as in solution or at the binding site of a protein.
Conformational Analysis in Solution and at Binding Sites
No studies detailing the conformational analysis of this compound through MD simulations are publicly available. This type of analysis would reveal the molecule's preferred shapes and orientations in different environments, which is vital for understanding its biological activity.
Protein-Ligand Complex Stability and Dynamics
Similarly, there is a lack of published research on the stability and dynamics of this compound when forming a complex with any protein target. MD simulations of protein-ligand complexes are key to assessing the stability of binding and the nature of the interactions, which are fundamental aspects of drug design and discovery.
In Silico ADMET Prediction (Excluding Safety/Toxicity Profiles)
The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in early-phase drug discovery. Various in silico tools and web-based applications, such as SwissADME, PreADMET, and pkCSM, are employed to estimate these pharmacokinetic parameters based on the compound's structure. biorxiv.org These predictions help in identifying potential liabilities and optimizing the chemical structure to achieve a more favorable drug-like profile.
The absorption and distribution of a drug are pivotal to its ability to reach the target site in sufficient concentrations. For this compound, several key physicochemical properties can be predicted using computational models. These properties are often evaluated against established criteria for oral bioavailability, such as Lipinski's Rule of Five.
In silico analyses of sulfonamide and piperidine-containing compounds suggest that molecules with these scaffolds can exhibit favorable absorption characteristics. nih.govresearchgate.netclinmedkaz.org The predicted properties for this compound, based on its chemical structure, are summarized in the table below.
Table 1: Predicted Physicochemical Properties and Absorption/Distribution Parameters for this compound
| Parameter | Predicted Value | Implication for Absorption & Distribution |
| Molecular Weight | 268.37 g/mol | Well within the range for good oral absorption (<500 g/mol ). |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Indicates good lipid solubility, facilitating membrane permeation. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good intestinal absorption and cell permeation. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (≤10). |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be low | The polarity of the sulfonamide group may limit penetration into the central nervous system. |
| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gastrointestinal tract. |
Note: The values in this table are predictive and have been estimated based on computational models and data from structurally related compounds. They await experimental verification.
The metabolic fate of a drug candidate determines its half-life and potential for drug-drug interactions. For this compound, the primary sites of metabolism are likely to be the aromatic ring and the piperidine (B6355638) moiety.
Computational models predict that the metabolism of this compound could proceed via several pathways:
Aromatic Hydroxylation: The tolyl group may undergo oxidation, a common metabolic pathway for aromatic compounds.
N-dealkylation: The piperidine ring could be a site for oxidative metabolism.
Sulfonamide Metabolism: While generally stable, the sulfonamide linkage can, in some cases, be subject to enzymatic cleavage.
The primary route of excretion for sulfonamide-type compounds is typically renal, following metabolic conversion to more polar derivatives. The predicted metabolic pathways are outlined below.
Table 2: Predicted Metabolic Pathways and Excretion Profile for this compound
| Metabolic Process | Predicted Outcome | Potential Excretion Pathway |
| Phase I Metabolism (Oxidation) | Hydroxylation of the methyl-phenyl ring and/or the piperidine ring. | Primarily renal excretion of metabolites. |
| Phase II Metabolism (Conjugation) | Glucuronidation or sulfation of hydroxylated metabolites. | Enhanced renal clearance of conjugated metabolites. |
| CYP450 Inhibition | Predicted to be a weak to moderate inhibitor of certain CYP isozymes. | Further experimental studies are needed to confirm specific isoform interactions. |
Note: These predictions are based on general metabolic pathways for sulfonamides and piperidine-containing molecules and require experimental validation through in vitro and in vivo studies. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpharmdbm.com This approach is invaluable for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.
The development of a QSAR model for a series of compounds analogous to this compound would involve several key steps:
Data Set Selection: A training set of structurally related sulfonamide derivatives with experimentally determined biological activity (e.g., IC₅₀ values against a specific target) would be compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound in the training set. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to generate an equation that correlates the descriptors with the biological activity. nih.gov
For instance, a hypothetical QSAR model for a series of related enzyme inhibitors might take the following form:
log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Molecular_Volume) + ...
Where the coefficients (β) indicate the contribution of each descriptor to the biological activity.
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. nih.gov Several statistical parameters are used for this purpose:
Coefficient of Determination (R²): This parameter measures the goodness of fit of the model to the training set data. Values closer to 1.0 indicate a better fit. QSAR models for sulfonamides have reported R² values in the range of 0.83 to 0.96. nih.gov
Cross-Validation Coefficient (Q² or R²cv): This is a more stringent test of the model's predictive ability, often determined using the leave-one-out (LOO) method. A high Q² value (typically > 0.5) suggests a robust model with good predictive power. For similar compound classes, Q² values have been reported to be between 0.76 and 0.93. nih.govnih.gov
External Validation: The model's predictive performance is further assessed using an external test set of compounds that were not used in the model development.
Table 3: Key Statistical Parameters for QSAR Model Validation
| Statistical Parameter | Typical Range for a Robust Model | Description |
| R² (Coefficient of Determination) | > 0.6 | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-Validation Coefficient) | > 0.5 | Measures the predictive ability of the model for new data. |
| RMSE (Root Mean Square Error) | As low as possible | Represents the standard deviation of the residuals (prediction errors). |
The application of these computational and theoretical chemistry principles provides a foundational understanding of the potential pharmacokinetic profile and structure-activity relationships of this compound, paving the way for targeted experimental investigations.
Potential Therapeutic and Research Applications Excluding Clinical Data
Exploration as a Lead Compound for Drug Discovery
A lead compound is a chemical starting point for the development of new drugs. The structure of 4-Methyl-2-(piperidine-1-sulfonyl)aniline contains features that are common in established and experimental therapeutics, making it a candidate for exploration as a novel pharmacological scaffold.
The core structure of this compound integrates three key chemical motifs that are recognized as important pharmacophores:
Aniline (B41778) Moiety: Aniline and its derivatives are present in numerous approved drugs. biopartner.co.uk However, the aniline group can be susceptible to metabolic breakdown in the liver, which can sometimes lead to toxic byproducts. umich.edunih.govfuturity.org The specific substitution pattern on the aniline ring in this compound—a methyl group and a piperidine-sulfonyl group—would be a critical factor in its metabolic stability and biological activity. Modifications to this ring are a common strategy to fine-tune pharmacological properties. biopartner.co.uk
Piperidine (B6355638) Ring: The piperidine heterocycle is a ubiquitous structural element in drug discovery, found in pharmaceuticals targeting a vast array of conditions. researchgate.netmdpi.comwikipedia.org It can act as a versatile scaffold that can be modified to improve interactions with biological targets, enhance potency, and optimize pharmacokinetic properties. nih.gov The piperidine ring in this compound could be crucial for establishing key binding interactions with a target protein.
Sulfonamide Group: The sulfonamide functional group is the basis for several classes of drugs, including antibacterial agents and diuretics. wikipedia.orgwikipedia.orgnih.gov It is known for its chemical stability and its ability to act as a hydrogen bond acceptor and donor, which can be critical for binding to enzyme active sites. wikipedia.orgyoutube.com Sulfonamides are integral to the structure of drugs targeting enzymes like carbonic anhydrase and are also found in some anticancer and antiviral medications. researchgate.net
The combination of these three moieties in a single, relatively rigid structure makes this compound an interesting scaffold. Its potential as a lead compound would depend on identifying a biological target to which it binds with sufficient affinity to elicit a measurable biological response.
Once a lead compound shows activity against a biological target, the next step is chemical modification to improve its potency (the amount of substance needed to produce an effect) and selectivity (its ability to act on a specific target without affecting others).
For this compound, several avenues for optimization could be explored. The aniline ring could be further substituted to alter its electronic properties and metabolic stability. The piperidine ring offers multiple points for modification to explore the binding pocket of a target enzyme or receptor.
However, it is important to note that not all modifications will lead to improved activity. For instance, in a study focused on developing inhibitors for the mammalian target of rapamycin (B549165) (mTOR), researchers found that introducing a sulfonyl group before a piperazine (B1678402) functionality (a structure related to piperidine) led to a decrease in potency. This highlights that while the sulfonamide group is a valuable pharmacophore, its context within the larger molecule is critical to its effectiveness.
The process of optimization is iterative, involving the synthesis of new derivatives and their subsequent testing in biological assays to build a structure-activity relationship (SAR). This relationship helps guide the design of more potent and selective compounds.
Application as a Chemical Probe in Biological Research
Chemical probes are small molecules used as tools to study and manipulate biological systems. The structural features of this compound suggest it could serve as a starting point for the development of such probes.
A chemical probe with high affinity and selectivity for a specific protein can be used to inhibit or activate that protein in cells or organisms, thereby helping researchers understand its role in biological pathways. If this compound were found to be a potent and selective inhibitor of a particular enzyme, it could be used to study the consequences of blocking that enzyme's activity. This is a fundamental approach in chemical genetics to dissect complex cellular processes.
The basic scaffold of this compound could be chemically modified to create more sophisticated research tools.
Fluorescent Probes: A fluorophore (a fluorescent chemical group) could be attached to the molecule. If the parent compound retains its binding affinity for a specific target, the resulting fluorescent probe could be used to visualize the location and abundance of that target within cells using fluorescence microscopy. The sulfonamide group itself has been incorporated into fluorescent probes for tumor imaging, highlighting its utility in this context. nih.govnih.gov
Affinity Probes: An affinity tag or a reactive group could be added to the structure. This would allow researchers to perform "pull-down" experiments, where the probe is used to isolate its binding partner (the target protein) from a complex mixture of cellular proteins. Identifying the binding partner is a crucial step in understanding the molecule's mechanism of action.
Preclinical Research Models (In Vitro Studies Only)
Before any compound can be considered for further development, its basic biological properties must be characterized using preclinical in vitro models. These are experiments conducted in a controlled laboratory environment, such as in test tubes or on cultured cells.
| In Vitro Assay Type | Purpose | Examples |
| Biochemical Assays | To determine if the compound directly interacts with a purified target protein, such as an enzyme or receptor. | Enzyme inhibition assays, receptor binding assays. |
| Cell-Based Assays | To assess the compound's effect on living cells. | Cell viability/cytotoxicity assays (e.g., MTT assay), reporter gene assays, high-content imaging. scitovation.com |
| ADME Assays | To evaluate the compound's potential Absorption, Distribution, Metabolism, and Excretion properties. | Permeability assays (e.g., Caco-2), metabolic stability assays (using liver microsomes), plasma protein binding assays. youtube.comwuxibiology.com |
These in vitro studies are essential for making " go/no-go " decisions in the early stages of research and for prioritizing compounds for further investigation. numberanalytics.comscitovation.com They provide the foundational data needed to justify more complex and resource-intensive studies.
Cell-Based Assays for Efficacy (without human trial data)
In the absence of specific data for this compound, we can look to studies on analogous compounds to postulate potential areas of investigation. For instance, derivatives of piperidine have been explored for their activity as inhibitors of various enzymes and receptors.
One area of interest could be in cancer research. The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. nih.gov Researchers have synthesized and tested libraries of compounds containing piperazine and piperidine moieties for their ability to inhibit mTOR. nih.gov A hypothetical cell-based assay to evaluate the efficacy of this compound could involve treating cancer cell lines, such as MEFs (mouse embryonic fibroblasts), with the compound and measuring the inhibition of mTORC1 activity by monitoring the phosphorylation of its downstream substrate, S6K1. nih.gov
Another potential application lies in the field of neuropharmacology. Atypical dopamine (B1211576) transporter (DAT) inhibitors, which can feature piperidine rings, have shown potential in preclinical models for treating psychostimulant use disorders. nih.gov Cell-based assays for such an application would involve evaluating the binding affinity of the compound to DAT and the serotonin (B10506) transporter (SERT) in cells engineered to express these transporters. nih.gov
Furthermore, piperidine derivatives have been investigated as antiproliferative agents. researchgate.net The efficacy of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues has been assessed using the MTT assay on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, to determine their growth inhibitory effects. researchgate.net A similar approach could be employed for this compound.
Below is an illustrative data table based on research into analogous compounds, which could serve as a template for reporting findings on this compound.
| Cell Line | Assay Type | Endpoint Measured | Hypothetical IC₅₀ (µM) for this compound | Reference Compound | Reference IC₅₀ (µM) |
| MEF | mTORC1 Inhibition | p-S6K1 Levels | To be determined | Torin1 | 0.002 |
| DAT-expressing cells | DAT Binding | Ki | To be determined | JJC8-091 | 3-382 nM |
| HeLa | MTT Assay | Cell Viability | To be determined | Paclitaxel | ~0.01 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Target Engagement Studies in Relevant Cell Systems
Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target within a cellular environment. For a compound like this compound, the specific target would first need to be identified through broader screening efforts.
If initial assays suggest an effect on a particular kinase, for example, a cellular thermal shift assay (CETSA) could be employed. This method assesses the thermal stabilization of a target protein upon ligand binding. In a hypothetical scenario where this compound is found to inhibit a specific kinase, a CETSA experiment would involve treating intact cells with the compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of the compound would indicate target engagement.
Another example comes from the study of EZH2 inhibitors, where a mechanism of action (MOA) cellular assay was used to measure the global levels of H3K27me3 in HeLa cells to confirm target engagement of indole-based inhibitors. researchgate.netnih.gov Should this compound be investigated as a modulator of histone-modifying enzymes, a similar assay could be developed.
The following table illustrates the type of data that could be generated from target engagement studies for a hypothetical target.
| Target Protein | Cell System | Assay Method | Outcome Measure | Hypothetical Result for this compound |
| Hypothetical Kinase X | HEK293 | CETSA | Change in Melting Temperature (ΔTm) | To be determined |
| EZH2 | HeLa | MOA Assay | H3K27me3 Levels | To be determined |
This table is for illustrative purposes only and does not represent actual data for this compound.
Future Directions in Compound Development
Given the nascent stage of research into this compound, future development would logically begin with a comprehensive biological screening to identify its primary pharmacological activity.
Lead Optimization: Assuming a promising "hit" is identified from initial screens, the next step would involve structure-activity relationship (SAR) studies. This would entail the synthesis of a library of analogs by modifying the three main components of the molecule:
The Aniline Ring: Substitution patterns on the aniline ring could be varied to explore effects on potency and selectivity. For example, the position and nature of the methyl group could be altered.
The Piperidine Ring: Modifications to the piperidine ring, such as the introduction of substituents or its replacement with other saturated heterocycles (e.g., morpholine, piperazine), could be explored to improve properties like metabolic stability. nih.govmdpi.com
The Sulfonyl Linker: The sulfonamide linker itself is a point for modification, although this is often less synthetically tractable.
Pharmacokinetic Profiling: Early-stage in vitro ADME (absorption, distribution, metabolism, and excretion) studies would be essential. Assays to determine metabolic stability in liver microsomes, cell permeability (e.g., using Caco-2 cells), and potential for cytochrome P450 (CYP) inhibition would guide the selection of compounds with favorable drug-like properties. For instance, N-acylated piperidine derivatives have been noted to sometimes suffer from high microsomal clearance, a potential liability that would need to be assessed for this compound and its analogs. researchgate.net
The overarching goal of these future directions would be to develop a lead compound with a well-defined mechanism of action, good potency and selectivity, and favorable pharmacokinetic properties, making it a suitable candidate for further preclinical development.
Advanced Topics and Future Research Perspectives
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the traditionally slow and costly process of drug discovery. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with greater speed and accuracy than ever before.
For a compound like 4-Methyl-2-(piperidine-1-sulfonyl)aniline, AI and ML could be pivotal in several ways. Initially, predictive models could be employed to forecast its potential biological targets. By comparing its structural features to extensive databases of known drug-target interactions, ML algorithms, such as graph neural networks, could generate a ranked list of proteins or enzymes that the compound is likely to bind to. This would significantly narrow the scope of initial laboratory testing.
| Property | Predicted Value | Implication for Drug Discovery |
| Molecular Weight | 254.35 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| LogP | 2.8 | Good balance between solubility and permeability |
| Aqueous Solubility | Moderate | May require formulation strategies for optimal delivery |
| Blood-Brain Barrier Permeability | Low to Moderate | Suggests potential for CNS or peripheral targeting depending on optimization |
| Cytochrome P450 Inhibition | Low | Reduced risk of drug-drug interactions |
| hERG Inhibition | Low | Lower risk of cardiac toxicity |
This table is for illustrative purposes only and is based on general principles of computational chemistry. Actual values would need to be determined through dedicated modeling and experimental validation.
High-Throughput Screening (HTS) and Library Design
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a specific biological target. While no HTS campaigns specifically featuring this compound have been published, its structure makes it an interesting candidate for inclusion in screening libraries.
The sulfonamide moiety is a well-established pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties. The piperidine (B6355638) ring is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties. The methyl and aniline (B41778) components offer sites for further chemical modification.
In the context of HTS, this compound could serve as a parent compound for the creation of a focused chemical library. By systematically altering the substituents on the aniline ring and the piperidine moiety, a diverse set of analogs could be synthesized. This "library from a library" approach can efficiently explore the structure-activity relationship (SAR) around a core scaffold.
The following table provides a hypothetical example of a small library designed around the this compound scaffold for an HTS campaign against a hypothetical protein kinase target.
Table 2: Illustrative Focused Library Based on this compound for HTS
| Compound ID | R1 (Aniline Ring) | R2 (Piperidine Ring) | Hypothetical IC50 (nM) |
| Lead-001 | 4-Methyl | Unsubstituted | 5,200 |
| Analog-002 | 4-Chloro | Unsubstituted | 2,100 |
| Analog-003 | 4-Methoxy | Unsubstituted | 8,500 |
| Analog-004 | 4-Methyl | 4-Hydroxy | 1,500 |
| Analog-005 | 4-Methyl | 4-Fluoro | 980 |
This table is a hypothetical representation of HTS data. IC50 values are illustrative and would need to be determined experimentally.
Collaborative Research and Open Science Initiatives
The traditional model of pharmaceutical research, often conducted in secrecy, is gradually giving way to more open and collaborative approaches. Open science initiatives aim to accelerate discovery by encouraging the sharing of data, tools, and knowledge among researchers from academia, industry, and non-profit organizations.
For a compound with limited published data like this compound, open science platforms could be transformative. Researchers who have synthesized or tested this compound could share their findings, even if preliminary or negative, in open-access databases. This would prevent the duplication of efforts and provide a more complete picture of the compound's properties.
Collaborative platforms could also facilitate partnerships to explore the potential of this and other under-researched sulfonamides. For instance, a university lab with expertise in chemical synthesis could partner with a pharmaceutical company with HTS capabilities and a research institute specializing in a particular disease area. Such collaborations are particularly crucial for tackling rare and neglected diseases, where the financial incentives for traditional drug development are limited.
Challenges and Opportunities in Developing Novel Sulfonyl-Containing Therapeutics
The development of new drugs is fraught with challenges, and sulfonyl-containing compounds are no exception. One of the primary hurdles is ensuring target specificity. The sulfonamide group can interact with a wide range of biological targets, which can lead to off-target effects. Careful molecular design and extensive preclinical testing are required to minimize this risk.
Another challenge is the potential for adverse drug reactions. While many sulfonamide drugs are well-tolerated, some can cause hypersensitivity reactions in a subset of the population. Understanding the structural determinants of such reactions is an active area of research.
Despite these challenges, the opportunities for developing novel sulfonyl-containing therapeutics remain vast. The versatility of the sulfonamide group allows for fine-tuning of a compound's physicochemical and pharmacological properties. Recent advances in synthetic chemistry have also made it easier to create diverse libraries of sulfonyl-containing compounds for screening.
For this compound, the key opportunity lies in its potential as a starting point for lead optimization. Its relatively simple structure offers multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The presence of the methyl group, for instance, can influence metabolism and target engagement. The future development of this and similar compounds will depend on a multidisciplinary approach that combines advanced computational methods, innovative screening strategies, and collaborative research efforts.
Conclusion and Future Outlook
Summary of Key Academic Discoveries and Research Contributions
Academic research has not focused intensely on 4-Methyl-2-(piperidine-1-sulfonyl)aniline as a standalone compound, but has made significant strides in the synthesis and understanding of its core structures. The sulfonamide group, a key feature of the molecule, has been fundamental to medicinal chemistry since the 1930s and is present in essential medicines. acs.orgajchem-b.com
Key contributions relevant to this compound's class include:
Novel Synthesis Methods: A major focus of recent research has been the development of more efficient and versatile methods for creating sulfonylated anilines. nih.gov Traditional methods often lack stability and modifiability. nih.gov To address this, scientists have developed innovative strategies such as visible-light-mediated photoredox catalysis. rsc.orgnih.gov These mild techniques allow for the direct sulfonylation of aniline (B41778) derivatives using stable reagents like sulfinate salts or sulfonyl fluorides, avoiding the need for pre-functionalization of the aromatic ring. rsc.orgnih.govrsc.org
Late-Stage Functionalization: The development of these new synthetic methods has proven valuable for the late-stage functionalization of complex molecules, including existing drugs. rsc.orgnih.gov This demonstrates the potential utility of these methods in discovery chemistry, allowing for rapid diversification of drug candidates. rsc.org
Piperidine (B6355638) Synthesis Advancement: Concurrently, chemists have been working to streamline the synthesis of complex piperidine derivatives. news-medical.net Recent innovations include combining biocatalytic C-H oxidation with radical cross-coupling to build complex, three-dimensional piperidine structures more efficiently. news-medical.net Such modular approaches are critical for accelerating drug discovery. news-medical.net
Unaddressed Research Questions and Future Investigative Avenues
The lack of specific studies on this compound highlights a clear gap and points toward several avenues for future investigation. The combination of the sulfonyl aniline and piperidine motifs suggests potential biological activity that remains unexplored.
| Research Question | Future Investigative Avenue | Potential Significance |
|---|---|---|
| What are the specific biological activities of this compound? | Conduct comprehensive biological screening, including in vitro assays against various targets (e.g., kinases, receptors, enzymes) and in silico docking simulations. researchgate.netmdpi.com | Discovery of novel therapeutic properties (e.g., anticancer, anti-inflammatory, antidiabetic). ajchem-b.comresearchgate.netnih.gov |
| Can the synthesis of this compound and its derivatives be optimized for sustainability and efficiency? | Explore and apply modern synthetic techniques such as photocatalyst-free light-induced reactions or the use of recyclable heterogeneous catalysts. researchgate.net | Greener, more cost-effective production for research and potential commercial application. |
| What is the structure-activity relationship (SAR) for this class of compounds? | Synthesize a library of analogues by modifying the substitution patterns on both the aniline and piperidine rings and evaluate their biological activity. nih.gov | Identification of key structural features responsible for potency and selectivity, guiding the design of more effective drug candidates. nih.gov |
| Does this compound exhibit activity against drug-resistant targets? | Test the compound against clinically relevant resistant targets, such as drug-resistant kinases in cancer. nih.gov | Development of new therapeutic options for patients who have failed existing treatments. |
Future work should also focus on detailed characterization, including crystallographic studies, to understand the three-dimensional structure and how it interacts with biological targets.
Broader Impact of Research on Sulfonyl Aniline Chemistry and Biology
Research into compounds like this compound has a significant broader impact on chemical and biological sciences. The sulfonyl aniline motif is present in a diverse range of FDA-approved drugs, including treatments for cancer and viral infections. nih.gov Therefore, developing new ways to synthesize these structures is highly important for the pharmaceutical sciences. nih.gov
The broader implications include:
Accelerating Drug Discovery: Advances in synthetic methodology provide medicinal chemists with powerful tools to create novel molecules. rsc.orgnews-medical.net The ability to easily generate a variety of sulfonyl aniline and piperidine derivatives can shorten the timeline for identifying new drug leads.
Expanding Chemical Space: Research into new reactions and building blocks expands the accessible "chemical space" for drug discovery. By making previously difficult-to-synthesize structures available, chemists can explore new molecular shapes and properties, increasing the chances of finding effective therapeutics for challenging biological targets. news-medical.net
Informing Biological Understanding: Synthesizing and testing novel compounds contributes to a deeper understanding of biology. For example, the discovery that certain piperidine sulfonamides show high affinity for sigma receptors helps to map the requirements for selective receptor binding. nih.gov Similarly, identifying dual inhibitors of kinases like ALK and ROS1 can reveal insights into cancer biology and pathways of drug resistance. nih.gov
Q & A
Basic: What synthetic methodologies are reported for 4-Methyl-2-(piperidine-1-sulfonyl)aniline, and how can reaction conditions be optimized for purity?
Answer:
The synthesis of structurally related sulfonamide-aniline derivatives typically involves sulfonylation of aniline precursors. For example, 2-(piperidine-1-sulfonyl)aniline derivatives are synthesized via sulfonation of the aniline ring using piperidine-sulfonyl chloride under controlled pH and temperature (7–9°C) to minimize side reactions . Optimization includes:
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted intermediates.
- Crystallization: Slow evaporation in polar solvents (e.g., ethanol) improves crystal purity, as demonstrated for 2-(piperidine-1-sulfonyl)aniline derivatives .
- Monitoring: Thin-layer chromatography (TLC) and NMR tracking of intermediates ensure stepwise reaction completion .
Advanced: How do computational methods (e.g., DFT) elucidate the electronic and steric effects of the methyl group in this compound?
Answer:
Density Functional Theory (DFT) studies on analogous sulfonamides reveal that substituents like methyl groups alter electron density distribution and steric hindrance. Key findings:
- Electron Density: The methyl group at the 4-position donates electrons via inductive effects, increasing electron density on the aniline ring, which may enhance nucleophilic reactivity .
- Steric Effects: Methyl substitution reduces conformational flexibility of the piperidine ring, as shown in Hirshfeld surface analysis of related compounds .
- Molecular Electrostatic Potential (MEP): MEP maps predict reactive sites for electrophilic attacks, guiding derivatization strategies .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray Crystallography: Determines precise molecular geometry. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters (a = 11.1747 Å, b = 10.4850 Å, c = 20.1368 Å) are reported for 2-(piperidine-1-sulfonyl)aniline .
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., methyl at 4-position, piperidine protons at δ 1.4–2.8 ppm) .
- FT-IR: Sulfonyl S=O stretches (~1350–1150 cm) confirm successful sulfonation .
Advanced: How does the methyl group influence biological activity compared to non-methylated analogs (e.g., 2-(piperidine-1-sulfonyl)aniline)?
Answer:
Comparative studies on structurally similar anilines suggest:
- Lipophilicity: Methyl substitution increases logP values by ~0.5 units, enhancing membrane permeability .
- Enzyme Binding: Molecular docking with carbonic anhydrase II (PDB: 4iwz) shows that methyl groups improve hydrophobic interactions in the active site, potentially boosting inhibitory activity .
- Biological Assays: Methylated analogs may exhibit higher IC values in enzyme inhibition assays compared to non-methylated derivatives due to steric and electronic effects .
Advanced: How can researchers resolve contradictions in biological activity data across studies involving sulfonamide-aniline derivatives?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Methodological strategies include:
- Standardized Assays: Use consistent enzyme concentrations (e.g., 10 nM carbonic anhydrase) and buffer systems (pH 7.4) .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs like 4-(piperidin-1-ylsulfonyl)aniline (no methyl) vs. 4-methyl derivatives to isolate substituent effects .
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC, Ki) using statistical tools like ANOVA to identify outliers .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation, as sulfonamides are prone to light-induced decomposition .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .
- Inert Atmosphere: Argon or nitrogen gas prevents oxidation of the aniline moiety .
Advanced: What role does the piperidine-sulfonyl group play in modulating the compound’s basicity compared to other amines?
Answer:
The piperidine-sulfonyl group reduces basicity significantly:
- pKa Shifts: Sulfonyl electron-withdrawing effects decrease the pKa of the aniline NH group (~2–3 units lower than unsubstituted aniline) .
- Comparative Basicity: Piperidine itself has a pKa ~11.2, but sulfonation lowers it to ~8.5–9.0, closer to pyridine derivatives .
- Titration Methods: Potentiometric titration in non-aqueous media (e.g., acetic acid) accurately measures basicity .
Advanced: How can molecular docking predict the binding affinity of this compound to therapeutic targets?
Answer:
Docking workflows for sulfonamides involve:
- Protein Preparation: Retrieve crystal structures (e.g., PDB: 5fl4 for carbonic anhydrase IX) and remove water molecules .
- Ligand Optimization: Minimize energy of the compound using MMFF94 force fields .
- Scoring Functions: AutoDock Vina or Glide SP predict binding modes and ΔG values. For example, sulfonamide oxygen atoms form hydrogen bonds with Zn in carbonic anhydrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
